molecular formula C26H29NO6S B11390425 N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide

Cat. No.: B11390425
M. Wt: 483.6 g/mol
InChI Key: CRTMUIFWVLICHP-UHFFFAOYSA-N
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Description

This compound features a 4-oxo-4H-chromene-2-carboxamide core modified with:

  • N-(1,1-dioxidotetrahydrothiophen-3-yl): A sulfone-containing group that may improve metabolic stability and solubility .
  • N-(4-propoxybenzyl): Introduces bulk and aromaticity, which could influence receptor binding or pharmacokinetics.

The molecular formula is estimated as C₂₆H₃₀NO₆S (MW ≈ 484.07 g/mol), derived from structural modifications of its closest analog, BH36828 (C₁₅H₁₅NO₅S, MW 321.35) .

Properties

Molecular Formula

C26H29NO6S

Molecular Weight

483.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-6-ethyl-4-oxo-N-[(4-propoxyphenyl)methyl]chromene-2-carboxamide

InChI

InChI=1S/C26H29NO6S/c1-3-12-32-21-8-5-19(6-9-21)16-27(20-11-13-34(30,31)17-20)26(29)25-15-23(28)22-14-18(4-2)7-10-24(22)33-25/h5-10,14-15,20H,3-4,11-13,16-17H2,1-2H3

InChI Key

CRTMUIFWVLICHP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)CC

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-6-ethyl-4-oxo-N-(4-propoxybenzyl)-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H23N1O5S2C_{21}H_{23}N_{1}O_{5}S_{2} with a molecular weight of 431.5 g/mol. Its structure features a chromene core, a thiophene ring, and a sulfone group, which contribute to its diverse chemical reactivity and biological activity .

PropertyValue
Molecular FormulaC21H23N1O5S2
Molecular Weight431.5 g/mol
CAS Number874355-60-9

Research indicates that the compound may function as an allosteric modulator, interacting with key amino acids in target proteins. This interaction can disrupt important metabolic pathways in various pathogens, including those responsible for tropical diseases such as malaria, leishmaniasis, and trypanosomiasis . The sulfone group and thiophene ring enhance its binding affinity to specific enzymes, leading to its observed biological effects.

Efficacy Against Pathogens

In vitro studies have shown that derivatives of the compound exhibit significant activity against several pathogens. For instance, compounds based on the 4H-thiochromen-4-one 1,1-dioxide core demonstrated an EC50 below 10 μM against parasites associated with major tropical diseases .

Case Study: Antileishmanial Activity

A study evaluated the antileishmanial activity of related compounds using a flow cytometry-based assay. The results indicated that these compounds could effectively reduce cell viability in infected models, demonstrating potential for therapeutic applications against leishmaniasis .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. The MTT assay was utilized to determine cell viability in various cancer cell lines. The compound exhibited selective cytotoxicity against cancer cells while showing minimal effects on normal cells .

Antioxidant and Anti-inflammatory Properties

The compound's antioxidant properties were evaluated through various assays measuring free radical scavenging activities. Additionally, it has been shown to inhibit cyclooxygenase enzymes (COX) involved in inflammatory processes, suggesting potential applications in treating inflammatory diseases .

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AntiparasiticEffective against malaria and leishmaniasis
CytotoxicitySelectively toxic to cancer cells
AntioxidantExhibits significant free radical scavenging activity
Anti-inflammatoryInhibits COX enzymes

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Pharmacological Comparisons
Compound Name Core Structure Substituents Molecular Weight Key Features Potential Applications
Target Compound 4-oxo-4H-chromene-2-carboxamide 6-ethyl, N-(1,1-dioxidotetrahydrothiophen-3-yl), N-(4-propoxybenzyl) ~484.07 High lipophilicity, dual N-substituents Kinase inhibition, anti-inflammatory
BH36828 4-oxo-4H-chromene-2-carboxamide 6-methyl, N-(1,1-dioxidotetrahydrothiophen-3-yl) 321.35 Moderate lipophilicity, single N-substituent Research intermediate
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) 2-oxo-2H-chromene-3-carboxamide N-(4-sulfamoylphenyl) Not reported Sulfonamide moiety for solubility Antimicrobial, enzyme inhibition
Protonitazene Benzimidazole 5-nitro, 4-propoxybenzyl Not reported Opioid receptor binding Analgesic (illicit opioid analog)

Key Differences and Implications

Chromene Core vs. Benzimidazole (Protonitazene) :

  • The target’s chromene core is associated with kinase inhibition and anti-inflammatory activity, whereas benzimidazole derivatives like Protonitazene target opioid receptors . The 4-propoxybenzyl group in both compounds suggests a role in enhancing receptor interactions but with divergent biological outcomes.

Substituent Effects: 6-Ethyl vs. 6-Methyl (BH36828): Ethyl increases lipophilicity (logP ~3.5 vs. N-(4-Propoxybenzyl) Addition: Introduces steric bulk and aromatic π-stacking capacity, which may improve binding to hydrophobic enzyme pockets (e.g., COX-2 or MAP kinases).

Sulfone vs. Sulfonamide (Compound 12) :

  • The target’s sulfone group (1,1-dioxidotetrahydrothiophen-3-yl) offers metabolic stability over sulfonamides, which are prone to hydrolysis .

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